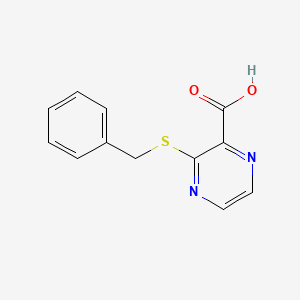
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O2S/c15-12(16)10-11(14-7-6-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 246.29 .Scientific Research Applications
Catalytic Applications in Organic Synthesis
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid and its derivatives have been utilized as catalysts in organic synthesis. For instance, their applications include the synthesis of various organic compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. These compounds are synthesized under mild and solvent-free conditions, showcasing the efficiency and environmental benefits of using such catalysts (Zolfigol et al., 2015).
Structural and Coordination Chemistry
The structural versatility of this compound is evident in its use in coordination chemistry. It has been used to study isomerism in coordination polymers, particularly with metals like cadmium. These studies offer insights into the structural diversity achievable with flexible ligands and have implications for materials science and nanotechnology (Cordes et al., 2005).
Synthesis of Antitumor Compounds
This compound has been involved in the synthesis of tricyclic scaffolds like benzofuro[2,3-b]pyrazines, which have shown significant antitumor activity. The synthesis process employs nanopalladium as a recyclable catalyst, demonstrating the compound's role in developing potential pharmaceuticals (Wang et al., 2019).
Luminescence Studies
The use of this compound derivatives in luminescence studies, especially involving lanthanide complexes like europium(III) and terbium(III), has been documented. These studies contribute to understanding the photoluminescent properties of these complexes, which are crucial for applications in lighting and display technologies (Eliseeva et al., 2004).
Antimicrobial Applications
Derivatives of this compound have shown antimicrobial activity. The synthesis of these derivatives and their potential use as antibacterial agents highlight the compound's relevance in medicinal chemistry and the development of new antibiotics (Cetin & Bildirici, 2016).
Safety and Hazards
properties
IUPAC Name |
3-benzylsulfanylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-11(14-7-6-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNDPRPCKFNBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
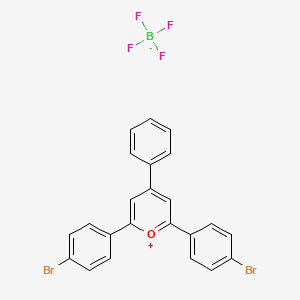
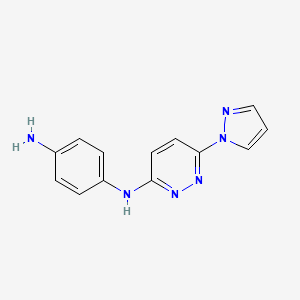
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
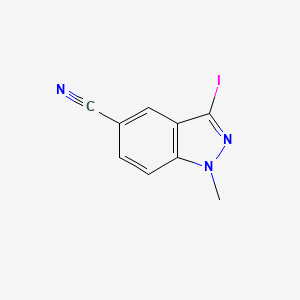
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

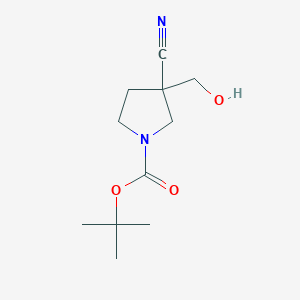
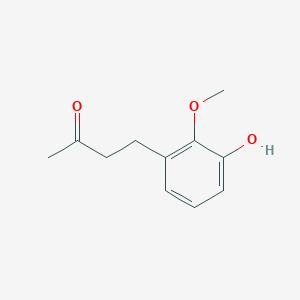
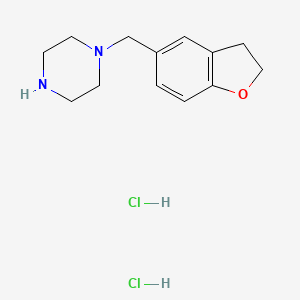

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)
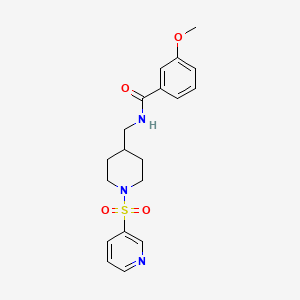
![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)